molecular formula C21H21FN2O B6303495 N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine CAS No. 1820881-83-1

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine

Cat. No. B6303495
CAS RN: 1820881-83-1
M. Wt: 336.4 g/mol
InChI Key: MRPGEWPQPDPDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine is an organic compound used in various scientific research applications. It is a diamine, which is a type of organic compound that consists of two amino groups linked to a single carbon atom. It is a colourless, crystalline solid that is soluble in both polar and non-polar solvents. It has a molecular formula of C13H14FN3O and a molecular weight of 241.27 g/mol.

Scientific Research Applications

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine has been used in various scientific research applications, including the synthesis of organic compounds, the study of enzyme inhibition, and the synthesis of peptide-based drugs. It has also been used as a catalyst in the synthesis of peptide-based drugs and as a ligand in the study of enzyme inhibition.

Mechanism of Action

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine acts as a catalyst in the synthesis of organic compounds, as a ligand in the study of enzyme inhibition, and as a substrate in the synthesis of peptide-based drugs. As a catalyst, it accelerates the rate of reaction by increasing the number of active sites available for the reaction to take place. As a ligand, it binds to the enzyme and inhibits its activity, thus preventing the enzyme from catalyzing the reaction. As a substrate, it provides the necessary starting material for the synthesis of peptide-based drugs.
Biochemical and Physiological Effects
N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, and to inhibit the activity of enzymes involved in the metabolism of carbohydrates. It has also been shown to have anti-inflammatory effects, to reduce the levels of free radicals in the body, and to reduce the levels of triglycerides in the blood.

Advantages and Limitations for Lab Experiments

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is readily available from chemical suppliers. Another advantage is that it is relatively stable in aqueous solution and can be stored for long periods of time without significant degradation. One limitation is that it is not soluble in organic solvents, so it must be used in aqueous solutions. Another limitation is that it is sensitive to light and heat, so it must be stored in a dark and cool environment.

Future Directions

There are a number of potential future directions for research into N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine. These include further research into its biochemical and physiological effects, its ability to inhibit enzymes, and its potential applications in drug synthesis. Other possible areas of research include its ability to form complexes with other molecules, its potential use as a ligand in the study of enzyme inhibition, and its potential use in the synthesis of peptide-based drugs.

Synthesis Methods

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine can be synthesized from 4-fluorobenzaldehyde, 4-methoxybenzaldehyde, and ammonia in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds in two steps. In the first step, the aldehydes are combined with ammonia to form a Schiff base. In the second step, the Schiff base is reduced to the final product using a reducing agent, such as sodium borohydride or sodium cyanoborohydride.

properties

IUPAC Name

3-N-[(4-fluorophenyl)methyl]-1-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O/c1-25-21-11-7-17(8-12-21)15-24-20-4-2-3-19(13-20)23-14-16-5-9-18(22)10-6-16/h2-13,23-24H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGEWPQPDPDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=CC=C2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine

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